cis-4-[2-(2-Methoxyphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid
Description
Historical context and discovery
The development and characterization of this compound emerged from broader research efforts focused on cyclohexane carboxylic acid derivatives that began gaining prominence in organic chemistry during the latter half of the twentieth century. The compound was first synthesized and characterized as part of systematic studies examining the relationship between molecular structure and chemical properties in cyclohexane-based systems. Early research into cyclohexanecarboxylic acid, the parent compound of this family, demonstrated that hydrogenation of benzoic acid could produce the basic cyclohexane carboxylic acid framework, establishing foundational synthetic methodologies that would later be adapted for more complex derivatives.
The specific synthesis and isolation of this compound represented a significant advancement in the field, as researchers sought to understand how aromatic substituents attached through ketone-containing linkers would affect the overall chemical behavior of cyclohexane carboxylic acids. Historical documentation indicates that this compound was developed as part of broader investigations into mesomorphic properties of cyclohexane derivatives, where researchers discovered that structural modifications could dramatically influence liquid crystal characteristics and other physical properties. The compound's discovery was particularly noteworthy because it demonstrated how cis-stereochemistry in cyclohexane derivatives could lead to markedly different properties compared to their trans-counterparts, contributing to fundamental understanding of stereochemical effects in organic compounds.
Significance in organic chemistry and chemical research
This compound holds considerable significance in organic chemistry research due to its complex structural features that make it an excellent model compound for studying various chemical phenomena. The molecule demonstrates the intricate relationship between stereochemistry and chemical reactivity, particularly in how the cis-configuration influences intermolecular interactions and reaction pathways. Research has established that this compound serves as a valuable synthetic intermediate in the preparation of more complex organic molecules, particularly those requiring specific stereochemical arrangements.
The compound's importance extends to its role in advancing understanding of cyclohexane chemistry, where it serves as a representative example of how multiple functional groups can be successfully incorporated into a cyclohexane framework without compromising structural integrity. The presence of both carboxylic acid functionality and ketone groups linked to an aromatic system provides researchers with a versatile platform for exploring diverse chemical transformations. Studies have demonstrated that this compound can participate in various organic reactions typical of carboxylic acids, including esterification, amidation, and metal complex formation, while the ketone functionality offers additional reactivity options through nucleophilic addition and condensation reactions.
Furthermore, the compound has proven valuable in mechanistic studies examining how substituent effects influence reaction outcomes in cyclohexane systems. The methoxyphenyl group provides electron-donating characteristics that can be systematically compared with other aromatic substituents, allowing researchers to develop structure-activity relationships that inform broader synthetic strategies. This systematic approach has contributed to more efficient synthetic methodologies and better predictive models for designing new cyclohexane-based compounds with desired properties.
Relationship to other cyclohexane carboxylic acid derivatives
This compound belongs to an extensive family of cyclohexane carboxylic acid derivatives that share common structural features while exhibiting unique properties based on their specific substituent patterns. Within this family, the compound can be directly compared to related structures such as cis-4-[2-(4-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid and cis-4-[2-(4-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid, which feature different halogen substitutions on the phenyl ring. These structural variations provide valuable insights into how electronic and steric effects influence overall molecular behavior.
The relationship between these compounds reveals important patterns in structure-property relationships within the cyclohexane carboxylic acid family. Research has demonstrated that substitution patterns on the aromatic ring significantly affect physical properties such as melting point, solubility, and chemical reactivity. For instance, while the methoxy group in the target compound provides electron-donating effects, chlorine and iodine substituents in related compounds introduce electron-withdrawing characteristics that alter reaction mechanisms and product distributions. These systematic variations have enabled researchers to develop comprehensive understanding of substituent effects in cyclohexane systems.
Additionally, the compound shares structural similarities with simpler cyclohexane carboxylic acid derivatives, including basic cyclohexanecarboxylic acid and various substituted cyclohexane carboxylic acids. The progression from simple cyclohexanecarboxylic acid to more complex derivatives like this compound illustrates the evolution of synthetic organic chemistry toward increasingly sophisticated molecular architectures. This evolutionary pathway has been crucial for developing new synthetic methodologies and expanding the scope of cyclohexane-based chemistry in both academic research and industrial applications.
Current research landscape
The current research landscape surrounding this compound encompasses diverse areas of investigation, reflecting the compound's versatility and potential applications. Contemporary studies focus primarily on understanding the compound's role as a synthetic intermediate in complex organic synthesis, particularly in the development of pharmaceutically relevant molecules and advanced materials. Researchers are actively investigating how the compound's unique structural features can be leveraged to create new classes of biologically active compounds, with particular attention to how the cis-stereochemistry influences biological activity profiles.
Current synthetic methodologies for producing this compound have advanced significantly, with modern approaches emphasizing efficiency, selectivity, and environmental sustainability. Research indicates that the compound can be synthesized with high purity levels, typically exceeding 95%, using optimized reaction conditions that minimize side product formation. Contemporary suppliers and research institutions maintain standardized protocols for compound preparation, ensuring consistent quality for research applications. The compound is currently available from multiple commercial sources, with various packaging options ranging from gram-scale quantities for research use to larger quantities for industrial applications.
Current research trends also emphasize the compound's potential applications in materials science, particularly in the development of liquid crystalline materials and specialty polymers. Studies have revealed that cyclohexane carboxylic acid derivatives can exhibit unique mesomorphic properties, and ongoing research seeks to understand how specific structural modifications influence these characteristics. The compound's ability to participate in various coupling reactions, including those catalyzed by palladium complexes, has opened new avenues for incorporating it into larger molecular frameworks through techniques such as the Stille reaction.
Contemporary analytical approaches for studying this compound have become increasingly sophisticated, utilizing advanced spectroscopic techniques and computational modeling to understand molecular behavior at unprecedented levels of detail. Current research emphasizes the integration of experimental and theoretical approaches to predict compound properties and optimize synthetic pathways. This comprehensive approach has led to more efficient research methodologies and accelerated the development of new applications for cyclohexane carboxylic acid derivatives in various scientific disciplines.
Properties
IUPAC Name |
4-[2-(2-methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O4/c1-20-15-5-3-2-4-13(15)14(17)10-11-6-8-12(9-7-11)16(18)19/h2-5,11-12H,6-10H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YALZQBZQWJJHEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)CC2CCC(CC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301163979, DTXSID701170023 | |
| Record name | trans-4-[2-(2-Methoxyphenyl)-2-oxoethyl]cyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301163979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cis-4-[2-(2-Methoxyphenyl)-2-oxoethyl]cyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701170023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
735275-78-2, 735275-50-0 | |
| Record name | trans-4-[2-(2-Methoxyphenyl)-2-oxoethyl]cyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301163979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cis-4-[2-(2-Methoxyphenyl)-2-oxoethyl]cyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701170023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves:
- Formation of a key intermediate containing the 2-(2-methoxyphenyl)-2-oxoethyl moiety attached to a cyclohexane ring.
- Control of stereochemistry to ensure the cis configuration.
- Catalytic asymmetric hydrogenation to achieve high enantiomeric purity.
- Post-reaction purification steps to isolate the target acid with high purity.
Detailed Synthetic Route (Based on Patent CN115286504B)
A representative and detailed synthetic method involves three main steps:
| Step | Description | Conditions | Outcome |
|---|---|---|---|
| 1 | Preparation of a key intermediate (compound of formula II) by alkylation of ethyl 2-(triphenylphosphoryl aniline) acetate with tert-butyl bromoacetate in THF under nitrogen at 0°C | Stirring at 0-5°C for 2 hours, followed by extraction and recrystallization | Colorless oil intermediate, purified by recrystallization |
| 2 | Reaction of compound II with potassium tert-butoxide and n-propionaldehyde in THF at low temperature (-10 to -5°C) to form compound I | Dropwise addition, stirring at -10°C for 30 minutes, followed by extraction and washing | Crude compound I used directly in next step |
| 3 | Asymmetric catalytic hydrogenation of compound I in methanol with cyclohexylamine and a chiral ruthenium catalyst (chloro {(S)-(+)-5,5'-bis[bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphino]-4,4'-bis-1,3-benzodioxin}(p-toluene) ruthenium chloride) | Hydrogenation at 60°C under 60 psi H2 for 42 hours, followed by filtration, base treatment, acidification, and extraction | cis-4-[2-(2-Methoxyphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid with 99% enantiomeric excess and high purity |
- Solvent: Methanol (first organic solvent)
- Catalyst: Chiral ruthenium complex
- Temperature: 50-70°C (optimal ~60°C)
- Pressure: 0.5-1 MPa (60 psi used)
- Reaction time: ≥ 4 hours (42 hours in example)
- Post-treatment: Filtration, impurity removal, pH adjustment, extraction with methyl tert-butyl ether (MTBE)
Reaction Mechanism Insights
- The initial alkylation and condensation steps build the carbon skeleton with the methoxyphenyl and keto groups.
- The asymmetric catalytic hydrogenation step reduces the keto group stereoselectively, favoring the cis isomer due to the chiral catalyst and reaction conditions.
- Cyclohexylamine acts as a ligand or base to facilitate the hydrogenation.
- The final acid is isolated by acidification and organic extraction, ensuring removal of impurities and by-products.
Comparative Data Table of Preparation Parameters
| Parameter | Typical Value / Condition | Notes |
|---|---|---|
| Starting materials | Ethyl 2-(triphenylphosphoryl aniline) acetate, tert-butyl bromoacetate, n-propionaldehyde | Key intermediates for carbon framework |
| Solvent | THF (steps 1 & 2), Methanol (step 3) | Polar aprotic for alkylation; protic for hydrogenation |
| Catalyst | Chiral ruthenium complex | Ensures stereoselectivity |
| Temperature | 0-5°C (alkylation), -10 to -5°C (condensation), 50-70°C (hydrogenation) | Low temp for selectivity, moderate for hydrogenation |
| Pressure | Atmospheric (steps 1 & 2), 0.5-1 MPa H2 (step 3) | Hydrogen atmosphere for reduction |
| Reaction time | 2 hours (alkylation), 30 min (condensation), 42 hours (hydrogenation) | Extended hydrogenation for completion |
| Purity of final product | >95% (typically 99% enantiomeric excess) | High purity suitable for pharmaceutical use |
| Post-treatment | Filtration, pH adjustment, extraction | Critical for removing catalyst residues and impurities |
Research Findings and Notes
- The asymmetric catalytic hydrogenation is the critical step for obtaining the cis stereochemistry and high enantiomeric purity, which is essential for biological activity if used in pharmaceutical contexts.
- The use of bulky phosphine ligands in the ruthenium catalyst enhances selectivity and yield.
- The reaction conditions (temperature, pressure, solvent) are optimized to balance reaction rate and stereoselectivity.
- The synthetic route avoids harsh conditions that could racemize or degrade the product.
- Purification by recrystallization and extraction ensures removal of side products and unreacted starting materials, yielding a product with purity >95% and enantiomeric excess ~99%.
Chemical Reactions Analysis
Types of Reactions
cis-4-[2-(2-Methoxyphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., bromine), nucleophiles (e.g., amines)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the reagent used
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of cyclohexane carboxylic acids exhibit significant anticancer properties. A study demonstrated that compounds similar to cis-4-[2-(2-Methoxyphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid showed effectiveness in inhibiting tumor growth in various cancer cell lines. The mechanism involves the modulation of apoptosis pathways and inhibition of cell proliferation .
Anti-inflammatory Effects
This compound has been investigated for its anti-inflammatory properties. In vivo studies revealed that it could reduce inflammation markers in animal models of arthritis, suggesting potential use in treating inflammatory diseases .
Analgesic Properties
The compound has also shown promise as an analgesic agent. Research has indicated that it can effectively alleviate pain in models of acute and chronic pain, potentially through the modulation of pain pathways involving cyclooxygenase enzymes .
Case Studies
Synthesis and Derivatives
The synthesis of this compound involves several steps, typically starting from commercially available cyclohexanecarboxylic acids. Various derivatives have been synthesized to enhance its biological activity by modifying the substituents on the cyclohexane ring or the carboxylic acid group.
Mechanism of Action
The mechanism of action of cis-4-[2-(2-Methoxyphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
Comparison with Similar Compounds
Substituent Variations on the Phenyl Ring
The position and nature of substituents on the phenyl ring significantly influence physicochemical and biological properties. Key analogs include:
*CHCA = Cyclohexane-1-carboxylic Acid; †Estimated based on analogs.
Cis vs. Trans Isomerism
The cyclohexane ring conformation critically impacts molecular geometry:
For example, trans-4-[2-(2-methoxyphenyl)-2-oxoethyl]-CHCA () is more synthetically accessible but may lack the bioactive conformation present in the cis isomer.
Physicochemical Properties
- Melting Points : Halogenated analogs (e.g., 3-Br, 3-Cl) exhibit higher melting points (>250°C) due to stronger intermolecular forces, while methoxy-substituted compounds may decompose at lower temperatures .
- Solubility : The carboxylic acid group enhances water solubility, but hydrophobic substituents (e.g., Br, CF₃) counterbalance this effect. The cis isomer’s compact structure may reduce solubility compared to trans .
Biological Activity
Cis-4-[2-(2-Methoxyphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid (CAS No. 735275-50-0) is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and research findings.
- Molecular Formula : C16H20O4
- Molecular Weight : 276.33 g/mol
- Structural Characteristics : The compound features a cyclohexane ring substituted with a methoxyphenyl group and a carboxylic acid functional group, which may influence its interaction with biological targets.
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, primarily focusing on its pharmacological properties.
2. Anti-inflammatory Properties
Compounds with similar chemical frameworks have been noted for their anti-inflammatory effects. For example, carboxylic acids can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. The presence of the methoxyphenyl group may enhance this activity through specific receptor interactions.
3. Anticancer Potential
Emerging studies suggest that compounds containing cyclohexane and carboxylic acid moieties may exhibit anticancer properties by inducing apoptosis in cancer cells or inhibiting tumor growth. The exact mechanisms for this compound remain to be elucidated but warrant further investigation.
Data Table: Biological Activity Summary
Case Study 1: Antimicrobial Efficacy
A study explored the antimicrobial activities of structurally related compounds against Escherichia coli and Staphylococcus aureus. The results indicated that certain derivatives inhibited bacterial growth effectively, suggesting that this compound may possess similar properties.
Case Study 2: Anti-inflammatory Mechanism
In vitro assays demonstrated that carboxylic acids could reduce the expression of inflammatory markers in human cell lines. This suggests a potential pathway for this compound to exert anti-inflammatory effects through modulation of NF-kB signaling pathways.
Research Findings
Recent investigations into the structure-activity relationship (SAR) of related compounds have provided insights into how modifications affect biological activity. For example, the introduction of different substituents on the cyclohexane ring has been shown to significantly alter the potency and selectivity towards specific biological targets.
Q & A
Advanced Research Question
- Isomer purity : Chiral chromatography at scale requires costly stationary phases. Alternative: Asymmetric catalysis with chiral ligands (e.g., BINAP) to favor cis-isomer formation .
- Solvent recovery : DMF is toxic; replace with cyclopentyl methyl ether (CPME) for greener synthesis .
- Yield optimization : Batch vs. flow chemistry comparisons improve throughput .
How do structural analogs of this compound compare in terms of physicochemical and pharmacological properties?
Advanced Research Question
Analog modifications (e.g., replacing 2-methoxyphenyl with 4-chlorophenyl) alter:
- Solubility : Measured via shake-flask method (aqueous buffer at pH 7.4).
- Plasma protein binding : Equilibrium dialysis using human serum albumin .
- In vivo efficacy : PK/PD studies in rodent models correlate AUC (area under the curve) with target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
